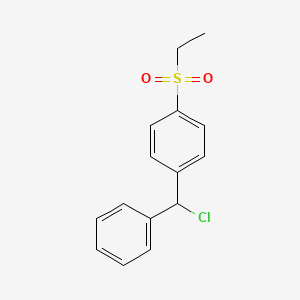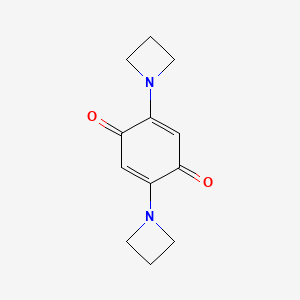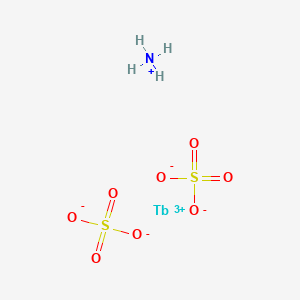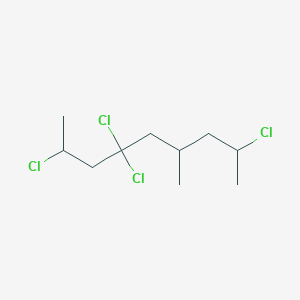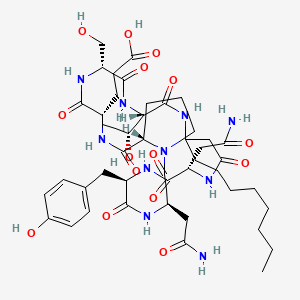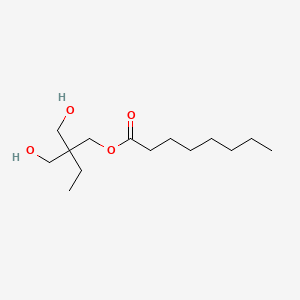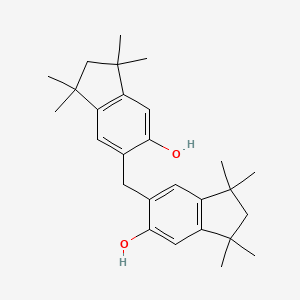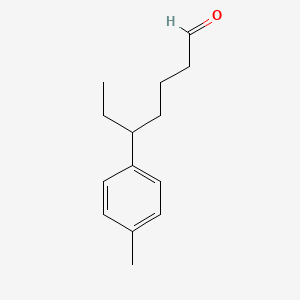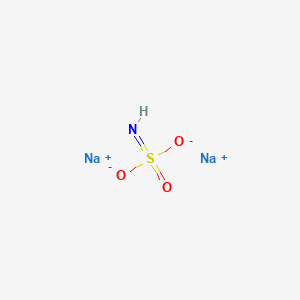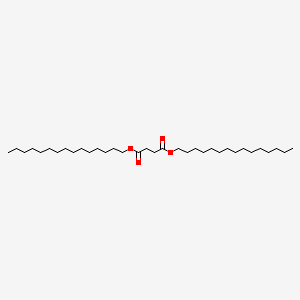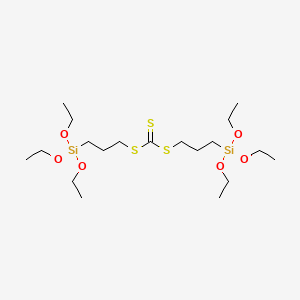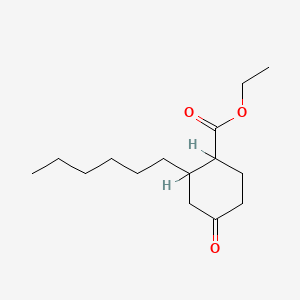
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C15H26O3. It is an ethyl ester derivative of 2-hexyl-4-oxocyclohexanecarboxylic acid. This compound is known for its unique structural features, which include a cyclohexane ring substituted with a hexyl group, a keto group, and an ethyl ester group. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be synthesized through the esterification of 2-hexyl-4-oxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The final product is often purified using advanced techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of 2-hexyl-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 2-hexyl-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-hexyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the hexyl group, making it less hydrophobic.
Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Contains a double bond and a methyl group, leading to different reactivity and applications.
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but without the hexyl group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of functional groups, which impart specific reactivity and properties useful in various applications.
Eigenschaften
CAS-Nummer |
93804-13-8 |
|---|---|
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
ethyl 2-hexyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H26O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h12,14H,3-11H2,1-2H3 |
InChI-Schlüssel |
DJUSCERMQZVELF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC(=O)CCC1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


